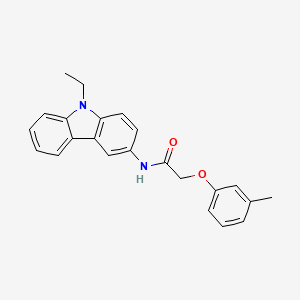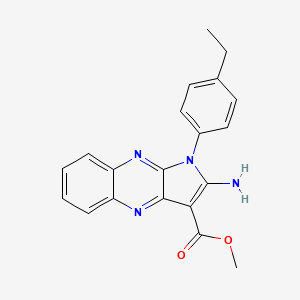![molecular formula C22H19FN4O5S2 B11618025 4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11618025.png)
4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonamide group, and a dihydropyrrol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the dihydropyrrol ring and the introduction of the fluorophenyl and sulfonamide groups. Common synthetic routes may involve:
Formation of the Dihydropyrrol Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorophenyl group is introduced to the dihydropyrrol ring.
Introduction of the Sulfonamide Group: This step typically involves the reaction of the intermediate compound with sulfonamide reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE include other sulfonamide derivatives and fluorophenyl-containing compounds. Examples include:
- 4-[5-(4-CHLOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE
- 4-[5-(4-METHOXYPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-[5-(4-FLUOROPHENYL)-2-OXO-3-[(4-SULFAMOYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19FN4O5S2 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
4-[[2-(4-fluorophenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C22H19FN4O5S2/c23-15-3-1-14(2-4-15)21-13-20(26-16-5-9-18(10-6-16)33(24,29)30)22(28)27(21)17-7-11-19(12-8-17)34(25,31)32/h1-13,21,26H,(H2,24,29,30)(H2,25,31,32) |
InChI Key |
OFTCFBBVIOYNJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617947.png)
![3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid](/img/structure/B11617954.png)
![2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11617964.png)


![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11617988.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617992.png)
![2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)
![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11618001.png)
![N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11618015.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11618022.png)

